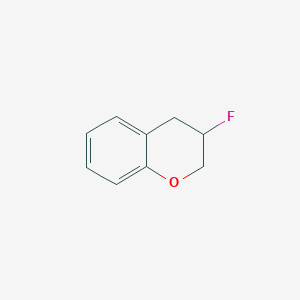
3-Fluorochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorochroman is a fluorinated derivative of chroman, a bicyclic organic compound. The presence of a fluorine atom at the third position of the chroman ring structure imparts unique chemical and physical properties to the molecule. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorochroman typically involves the fluorination of chroman derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the chroman ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated chromanones or chromones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Fluorinated chromanones or chromones.
Reduction: Dihydro-3-fluorochroman derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorochroman has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluorochroman involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biological pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
3-Fluorochromone: A structurally similar compound with a carbonyl group at the fourth position.
3-Fluorochromanol: A hydroxylated derivative of 3-Fluorochroman.
3-Fluorochromene: A compound with a double bond in the chroman ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6H2 |
InChI Key |
MNNHSKKUQDWMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)

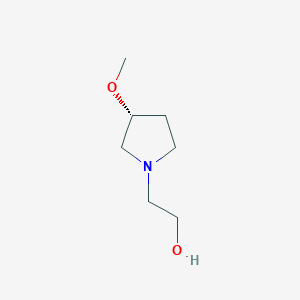
![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)
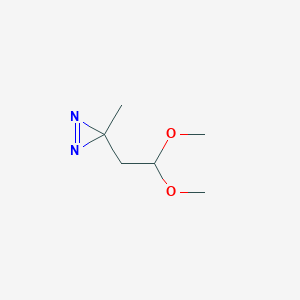
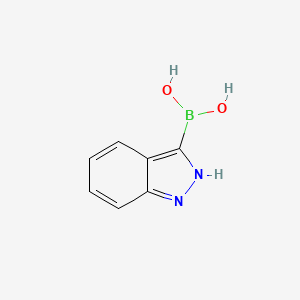

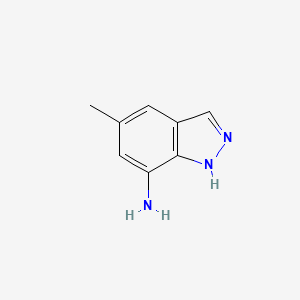
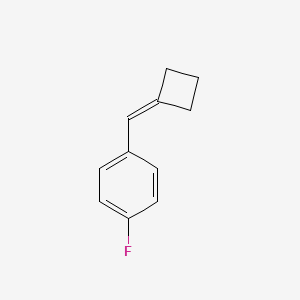
![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)


